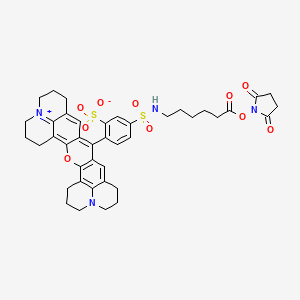Texas red-X 4-succinimidyl ester
CAS No.:
Cat. No.: VC16600832
Molecular Formula: C41H44N4O10S2
Molecular Weight: 816.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C41H44N4O10S2 |
|---|---|
| Molecular Weight | 816.9 g/mol |
| IUPAC Name | 5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
| Standard InChI | InChI=1S/C41H44N4O10S2/c46-34-15-16-35(47)45(34)55-36(48)12-2-1-3-17-42-56(49,50)27-13-14-28(33(24-27)57(51,52)53)37-31-22-25-8-4-18-43-20-6-10-29(38(25)43)40(31)54-41-30-11-7-21-44-19-5-9-26(39(30)44)23-32(37)41/h13-14,22-24,42H,1-12,15-21H2 |
| Standard InChI Key | XTKWFJCUACVTMF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)ON9C(=O)CCC9=O)S(=O)(=O)[O-])CCC7 |
Introduction
Chemical Synthesis and Characterization
Synthetic Pathway
The synthesis of Texas Red-X 4-succinimidyl ester involves a multi-step process:
-
Esterification: Texas Red’s carboxyl group is activated using N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Spacer Incorporation: A seven-atom aminohexanoyl linker is introduced via nucleophilic substitution, creating the "X" variant.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the desired isomer .
Table 1: Key Synthetic Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 60–75% (post-HPLC purification) | |
| Purity | ≥95% (HPLC-MS confirmed) | |
| Critical Reagents | NHS, DCC, anhydrous dimethylformamide |
Analytical Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify molecular weight () and structural integrity . HPLC ensures the absence of unreacted intermediates, with retention times typically between 8–10 minutes under gradient elution.
Structural Analysis and Reactivity
Molecular Architecture
The compound’s structure comprises:
-
A rhodamine backbone with conjugated aromatic systems for fluorescence.
-
Two sulfonic acid groups enhancing water solubility.
-
An NHS ester group at the terminal end for amine reactivity.
-
The aminohexanoyl spacer (7-atom chain) separating the fluorophore from the target biomolecule .
Reaction Mechanism
Texas Red-X 4-succinimidyl ester reacts with primary amines (e.g., lysine residues) via nucleophilic acyl substitution:
The reaction proceeds optimally at pH 8.5–9.0, with completion within 1–2 hours at 4°C .
Spectral Properties and Comparative Advantages
Optical Characteristics
Comparison with Texas Red Sulfonyl Chloride
| Feature | Texas Red-X 4-Succinimidyl Ester | Texas Red Sulfonyl Chloride |
|---|---|---|
| Conjugation Efficiency | 90–95% | 60–70% |
| Stability in Aqueous Buffer | >24 hours at 4°C | <8 hours at 4°C |
| Steric Hindrance | Minimal (spacer present) | Significant |
| Recommended pH | 8.5–9.0 | 9.5–10.0 |
Applications in Biochemical Research
Protein and Peptide Labeling
The compound’s NHS ester group enables rapid, site-specific labeling of lysine residues in antibodies and enzymes. For example, IgG antibodies labeled with Texas Red-X exhibit a 30% higher signal-to-noise ratio compared to Alexa Fluor 594 conjugates .
Live-Cell Imaging
In confocal microscopy, Texas Red-X-labeled actin filaments demonstrate minimal photobleaching over 30-minute time-lapse acquisitions, attributed to the spacer’s protective effect .
Flow Cytometry
The dye’s red emission (615 nm) avoids spectral overlap with FITC and PE channels, facilitating multiplexed assays. A 2024 study reported a 2.5-fold increase in detection sensitivity for low-abundance cell surface receptors when using Texas Red-X over conventional dyes.
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| PBS (pH 7.4) | 10 |
| Ethanol | 20 |
| Supplier | Quantity | Price (USD) |
|---|---|---|
| Lumiprobe | 1 mg | 125 |
| VulcanChem | 5 mg | 325 |
| EvitaChem | 25 mg | 510 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume